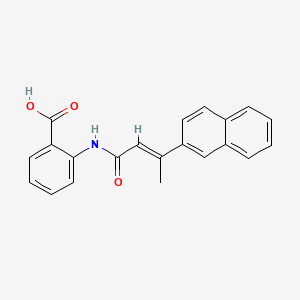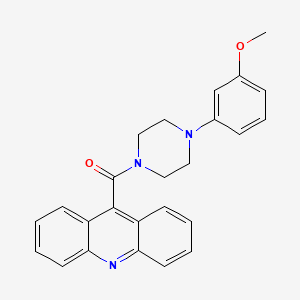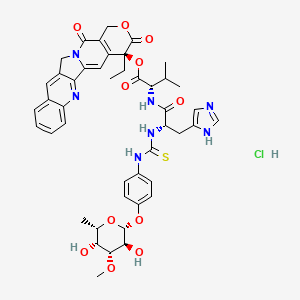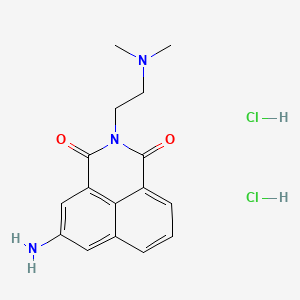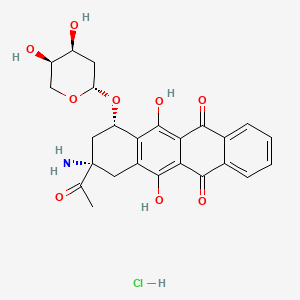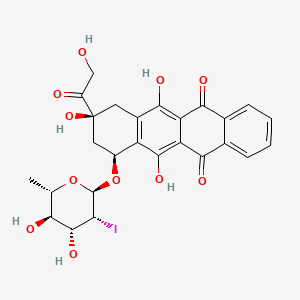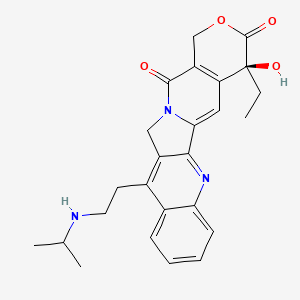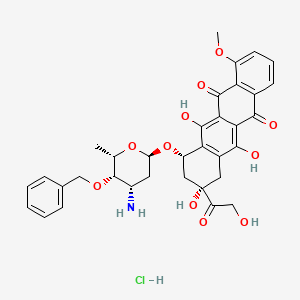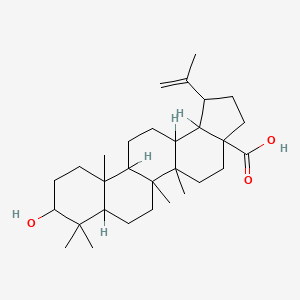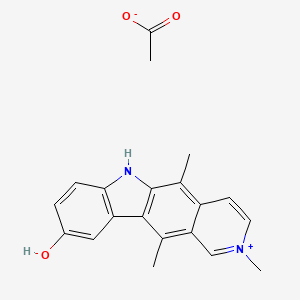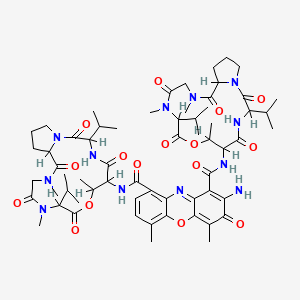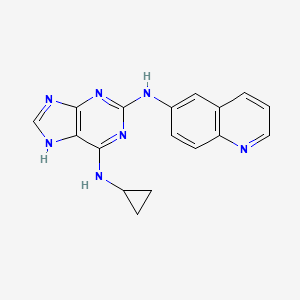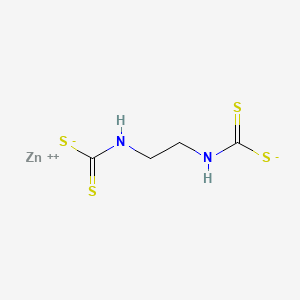
Zineb
Descripción general
Descripción
Zineb is a chemical compound with the formula {Zn[S₂CN(H)CH₂CH₂N(H)CS₂]}ₙ. It is classified as a coordination polymer and a dithiocarbamate complex. This pale yellow solid is primarily used as a fungicide to control a variety of fungal diseases in crops . This compound is known for its effectiveness in combating downy mildews, rusts, and redfire disease .
Mecanismo De Acción
Target of Action
Zineb is a fungicide that belongs to the dithiocarbamic acid class of fungicides . Its primary target is the enzyme superoxide dismutase [Cu-Zn], which plays a crucial role in destroying radicals produced within cells that are toxic to biological systems .
Mode of Action
This compound operates by impeding fungal growth and reproduction, consequently shielding plants from disease-induced harm . It forms more lipophilic complexes by bonding to different transition metals, which can reach the central nervous system (CNS) . Some highly reactive electrophilic dithiocarbamate (DTC) metabolites of this compound can form covalent bonds with the thiol groups in cysteine residues .
Biochemical Pathways
It has been observed that the catalase (cat) activity was reduced only by this compound . This suggests that this compound may affect the antioxidant defense system in cells, leading to oxidative stress, which is one of the main factors contributing to diseases caused by this compound .
Pharmacokinetics
This compound has a low aqueous solubility and is relatively volatile .
Result of Action
This compound’s action results in several molecular and cellular effects. Exposure to this compound over an extended period or repeatedly can result in dermatitis, conjunctivitis, and, if breathed, bronchospasm . This compound exposure in rats resulted in alteration (prolongation) of the estrous cycle and decreased ovarian and uterine weights . Inhibition of oocyte meiotic maturation and avoidance of germinal vesicle breakdown have been seen in mouse and rabbit oocytes due to direct gonadal actions .
Action Environment
This compound is used as a great, risk-free, multifunctional foliar, and soil fungicide for the prevention and treatment of leaf spots and fruit rots on vegetables, flowers, fruit trees, and shrubs . . For instance, its low aqueous solubility and volatility might affect its distribution and persistence in the environment .
Aplicaciones Científicas De Investigación
Zineb has a wide range of scientific research applications:
Chemistry: this compound is used as a reagent in various chemical syntheses and as a standard for analytical methods.
Biology: It is employed in studies related to its fungicidal properties and its effects on various biological systems.
Análisis Bioquímico
Biochemical Properties
Zineb does not alter the activity of any superoxide dismutase enzymes . It has been observed that the activity of Catalase (CAT), an important enzyme in protecting the cell from oxidative damage, was reduced by this compound .
Cellular Effects
Exposure to this compound leads to moderate inhibition of plasma and red blood cells (RBCs) cholinesterase activities . This could potentially affect the nervous system function, as cholinesterase is crucial for nerve impulse transmission.
Molecular Mechanism
It is known that this compound can cause oxidative stress, which is one of the main factors contributing to diseases caused by it .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. It is known that its acute toxicity in experimental animals is low .
Metabolic Pathways
It is known that this compound can cause oxidative stress, suggesting that it may interact with metabolic pathways related to oxidative stress response .
Transport and Distribution
Given its lipophilic nature, it is likely that it can pass through cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it is likely that it can pass through cell membranes and localize in various subcellular compartments .
Métodos De Preparación
The preparation of Zineb involves a series of chemical reactions. The process begins by reacting ethylenediamine, carbon disulfide, and ammonia in the presence of a stabilizer such as sodium pyrosulfite, sodium sulfite, or sodium hydrosulfite. This reaction yields a compound known as ambis. The ambis is then subjected to another reaction with zinc chloride in the presence of a catalyst such as bismuth molybdate, nickel on alumina, or polynuclear carbonyl complexes. This step results in the formation of the final product, this compound .
Análisis De Reacciones Químicas
Zineb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: This compound can undergo substitution reactions where the dithiocarbamate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Zineb belongs to the dithiocarbamate class of fungicides. Similar compounds include:
Maneb: Ethylene bis(dithiocarbamate) with manganese instead of zinc.
Mancozeb: A combination of this compound and Maneb.
Metam sodium: A related dithiocarbamate salt used as a fungicide. This compound is unique due to its specific coordination polymer structure and its effectiveness in controlling a wide range of fungal diseases.
Propiedades
Número CAS |
12122-67-7 |
|---|---|
Fórmula molecular |
C4H6N2S4Zn |
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
Clave InChI |
AMHNZOICSMBGDH-UHFFFAOYSA-L |
Impurezas |
Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |
SMILES |
C(CNC(=[SH+])[S-])NC(=S)S.[Zn] |
SMILES canónico |
C(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Apariencia |
Solid powder |
Punto de ebullición |
decomposes |
Color/Form |
Powder or crystals from chloroform + alcohol Light-tan solid WHITE POWDER OR CRYSTALS Pale yellow powde |
Densidad |
Approx 1.74 at 20 °C |
Punto de inflamación |
90 °C 194 °F |
melting_point |
157 °C (decomposes) 314.6 °F |
Descripción física |
Zineb appears as an off-white powder. Used as a fungicide. Light colored solid; [ICSC] YELLOW POWDER. An off-white, or pale yellow powder. |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |
Vida útil |
>2 years if stored properly |
Solubilidad |
less than 1 mg/mL at 77 °F (NTP, 1992) Soluble in carbon disulfide, pyridine Soluble in chloroform Soluble in benzene Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered. In water, about 10 mg/L at 25 °C Solubility in water: none |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Zineb; NSC 49513; Micide 55; Zineb 75; Zineb-R; Zinosan; Dithane 65; |
Presión de vapor |
0.00000008 [mmHg] VP: 1.0X10-7 mm Hg at 25 °C <7.50X10-8 mm Hg at 20 °C <7.4x10-8 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of zinc ethylene-bis-dithiocarbamate?
A1: While the exact mechanism remains unclear, research suggests zinc ethylene-bis-dithiocarbamate likely disrupts enzymatic processes in fungi. One study found it inhibits the transcriptional activity of RNA polymerases in an in vitro system using rat liver nuclei and purified E. coli RNA polymerase [].
Q2: What are the downstream effects of zinc ethylene-bis-dithiocarbamate exposure in organisms?
A2: Studies indicate zinc ethylene-bis-dithiocarbamate can affect various metabolic processes. For instance, in rats, it can impair glucose utilization by the liver and affect lipid metabolism, potentially leading to liver steatosis []. It has also been shown to induce apoptosis and oxidative stress in human keratinocyte cells [].
Q3: What is the molecular formula and weight of zinc ethylene-bis-dithiocarbamate?
A3: The molecular formula is C4H6N2S4Zn, and its molecular weight is 275.79 g/mol.
Q4: Is there any spectroscopic data available for zinc ethylene-bis-dithiocarbamate?
A4: While specific spectroscopic data is not detailed in the provided abstracts, various studies utilize techniques like HPLC-UV [, , ], GC-MS [], and atomic absorption spectrometry [] to analyze zinc ethylene-bis-dithiocarbamate, suggesting relevant spectroscopic characteristics exist.
Q5: How does zinc ethylene-bis-dithiocarbamate perform under various environmental conditions?
A5: Zinc ethylene-bis-dithiocarbamate's effectiveness can be influenced by factors like copper compounds, which have been shown to reduce its efficacy against citrus rust mite in summer sprays []. Additionally, its degradation in the environment can lead to the formation of ethylenethiourea (ETU), a more water-soluble and potentially toxic metabolite [, ].
Q6: Are there formulation strategies to improve the stability or delivery of zinc ethylene-bis-dithiocarbamate?
A6: Yes, research highlights the development of water-dispersible granules as an alternative formulation for zinc ethylene-bis-dithiocarbamate. These granules offer advantages like improved stability, faster disintegration, better dispersibility, and reduced environmental pollution during manufacturing and application [].
Q7: How do structural modifications of zinc ethylene-bis-dithiocarbamate impact its activity?
A7: While the provided research doesn't delve into specific structural modifications, it highlights that zinc ethylene-bis-dithiocarbamate's degradation product, ethylenethiourea (ETU), exhibits higher water solubility and plant uptake compared to the parent compound []. This suggests that even minor structural changes can significantly alter its behavior and potential for toxicity.
Q8: What are the known toxicological effects of zinc ethylene-bis-dithiocarbamate?
A8: Research indicates potential toxicity, especially targeting the thyroid and liver in rabbits. Effects include weight loss, thyroid enlargement, altered serum lipid profiles, and potential liver damage []. Studies in calves also highlighted thyroid abnormalities, liver glycogen accumulation, and potential reproductive toxicity [].
Q9: Does zinc ethylene-bis-dithiocarbamate pose any environmental risks?
A9: Yes, its degradation product, ethylenethiourea (ETU), raises concerns. ETU readily leaches into deeper soil layers and is taken up by plants, potentially contaminating food sources [, ]. Its presence in treated crops and commercial products highlights the need for careful monitoring and regulation [].
Q10: What analytical methods are used to detect and quantify zinc ethylene-bis-dithiocarbamate?
A10: Various analytical techniques have been employed, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine zinc ethylene-bis-dithiocarbamate residues in soil [].
- High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, it quantifies zinc ethylene-bis-dithiocarbamate in various matrices, including environmental samples and foodstuffs [, , ].
- Atomic Absorption Spectrometry (AAS): Employed in a flow injection analysis system to determine zinc ethylene-bis-dithiocarbamate content in pesticide formulations after alkaline hydrolysis [].
- Spectrophotometry: Used in conjunction with different complexing agents, such as 1-(2-pyridylazo)-2-naphthol (PAN) [] and 4-(2-pyridylazo)resorcinol (PAR) [, ], to quantify zinc ethylene-bis-dithiocarbamate in commercial samples and foodstuffs.
Q11: Are there any viable alternatives to zinc ethylene-bis-dithiocarbamate for fungicidal applications?
A11: Research explores alternative fungicides with varying efficacies. For instance, in controlling citrus rust mite, chlorobenzilate showed promise as a substitute for zinc ethylene-bis-dithiocarbamate in postbloom sprays, while sulfur was less effective []. The efficacy of substitutes often depends on the specific application and target organism.
Q12: What are the considerations for selecting alternatives based on their performance, cost, and environmental impact?
A12: Choosing alternatives requires a comprehensive assessment of factors like:
- Efficacy: Comparing control levels achieved by different fungicides against specific target organisms [, , ].
- Cost-Effectiveness: Evaluating the economic viability of treatments based on application rates and product costs [].
- Environmental Impact: Considering the persistence, degradation products, and potential toxicity of alternatives to minimize adverse ecological effects [, ].
Q13: What are some key milestones in the research and use of zinc ethylene-bis-dithiocarbamate?
A13: Key milestones include:
- Early Use as a Fungicide: Its introduction as a widely used agricultural fungicide marked its significance in crop protection [, ].
- Discovery of Control over Citrus Rust Mite: The identification of zinc ethylene-bis-dithiocarbamate's ability to control citrus rust mite expanded its application in fruit production [, , ].
- Exploration of Alternative Formulations: The development of formulations like water-dispersible granules signaled a shift towards improving its stability and reducing environmental impact during application [].
- Growing Concerns about ETU: Research highlighting the formation and potential toxicity of ethylenethiourea (ETU) as a degradation product raised significant concerns regarding its long-term use and environmental safety [, , ].
Q14: How does research on zinc ethylene-bis-dithiocarbamate involve different scientific disciplines?
A14: Research on zinc ethylene-bis-dithiocarbamate exemplifies a multidisciplinary approach, integrating:
- Agricultural Sciences: Evaluating its efficacy in controlling plant diseases and its impact on crop yield [, , , , , ].
- Chemistry: Characterizing its structure, investigating its degradation pathways, and developing analytical methods for its detection and quantification [, , , , ].
- Toxicology: Assessing its potential adverse effects on human and animal health, studying its metabolism, and identifying target organs [, , ].
- Environmental Science: Examining its fate in the environment, its impact on ecosystems, and developing strategies for its mitigation [, ].
Q15: Does zinc ethylene-bis-dithiocarbamate affect beneficial insects like Trichogramma?
A15: Yes, studies indicate that even "bee-safe" formulations can negatively impact Trichogramma's parasitization rates, highlighting the importance of considering sublethal effects on beneficial insects [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


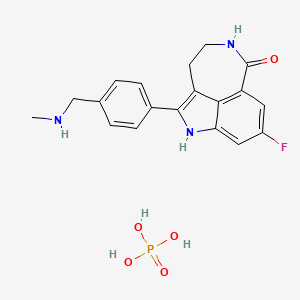
![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)
